molecular formula C11H13ClN2O2S B14904964 2-chloro-N-(1-cyanobutyl)benzenesulfonamide

2-chloro-N-(1-cyanobutyl)benzenesulfonamide

Cat. No.: B14904964
M. Wt: 272.75 g/mol
InChI Key: DQHVHHOXGJGGMW-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanobutyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13ClN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-cyanobutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyanobutyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various biological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but lacks the chlorine and nitrile groups.

    2-chlorobenzenesulfonamide: Similar structure but lacks the nitrile group.

    N-(1-cyanobutyl)benzenesulfonamide: Similar structure but lacks the chlorine atom.

Uniqueness

2-chloro-N-(1-cyanobutyl)benzenesulfonamide is unique due to the presence of both the chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H13ClN2O2S

Molecular Weight

272.75 g/mol

IUPAC Name

2-chloro-N-(1-cyanobutyl)benzenesulfonamide

InChI

InChI=1S/C11H13ClN2O2S/c1-2-5-9(8-13)14-17(15,16)11-7-4-3-6-10(11)12/h3-4,6-7,9,14H,2,5H2,1H3

InChI Key

DQHVHHOXGJGGMW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)NS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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